

# confirming the efficacy of avibactam against clinical isolates with specific resistance mutations

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## Compound of Interest

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## Avibactam's Efficacy Against Drug-Resistant Bacteria: A Comparative Analysis

A comprehensive review of experimental data confirms the potent activity of avibactam, in combination with ceftazidime, against clinical isolates of Enterobacterales harboring specific and challenging resistance mutations. This guide provides a detailed comparison of its efficacy, particularly against isolates producing *Klebsiella pneumoniae* carbapenemase (KPC), oxacillinase-48 (OXA-48)-like carbapenemases, and New Delhi metallo- $\beta$ -lactamase (NDM), offering valuable insights for researchers, scientists, and drug development professionals.

Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of the cephalosporin ceftazidime against a broad spectrum of Gram-negative bacteria that have acquired resistance through the production of  $\beta$ -lactamase enzymes. The combination, ceftazidime-avibactam, has demonstrated significant in vitro activity against key carbapenem-resistant Enterobacterales (CRE), a group of pathogens posing a serious global health threat.

## Comparative Efficacy Against Key Resistance Mechanisms

The effectiveness of ceftazidime-avibactam varies depending on the specific carbapenemase produced by the bacterial isolate.

## KPC-Producing Enterobacterales

Ceftazidime-avibactam exhibits robust activity against KPC-producing isolates, which are a common cause of healthcare-associated infections. In a study of 347 KPC-producing *Klebsiella pneumoniae* (KPC-KP) clinical isolates, 99.7% were found to be susceptible to ceftazidime-avibactam, with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC<sub>90</sub>) of 2/4 µg/mL[1]. Another study on KPC-producing *K. pneumoniae* also demonstrated high susceptibility, with MICs for ceftazidime-avibactam ranging from 0.125/4 to 1/4 mg/L for susceptible isolates[2].

## OXA-48-like-Producing Enterobacterales

Ceftazidime-avibactam is also a potent agent against isolates producing OXA-48-like carbapenemases. A global surveillance study from 2016 to 2020 found that against 1,690 Enterobacterales isolates carrying blaOXA-48-like, the overall susceptibility to ceftazidime-avibactam was 78.6%[3][4]. However, when metallo-β-lactamase (MBL)-negative isolates were considered, the susceptibility increased to 99.0%[3]. Another study focusing on 113 OXA-48-producing Enterobacterales reported a 99.1% susceptibility rate, with an MIC<sub>90</sub> of 2 mg/L[5]. For isolates co-producing OXA-48 and other β-lactamases like ESBLs, ceftazidime-avibactam maintained high activity[5].

## NDM-Producing Enterobacterales

In contrast to its efficacy against KPC and OXA-48 producers, avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM. Consequently, ceftazidime-avibactam is generally not effective against NDM-producing isolates when used alone. Studies have consistently shown high rates of resistance to ceftazidime-avibactam among NDM-producing *K. pneumoniae* and other Enterobacterales[6]. However, combination therapies are being explored. For instance, the addition of aztreonam to ceftazidime-avibactam has shown promising results in restoring activity against MBL-producing strains[7][8].

## Quantitative Data Summary

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against clinical isolates with specific resistance mutations.

Table 1: In Vitro Activity of Ceftazidime-Avibactam and Comparators against KPC-Producing *Klebsiella pneumoniae*

Antimicrobial Agent	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility (%)	Reference
Ceftazidime-Avibactam	347	1/4	2/4	99.7	<a href="#">[1]</a>
Meropenem	347	≥256	≥256	-	<a href="#">[1]</a>
Colistin	12	-	-	100	<a href="#">[1]</a>

Table 2: In Vitro Activity of Ceftazidime-Avibactam and Comparators against OXA-48-like-Producing Enterobacterales

Antimicrobial Agent	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility (%)	Reference
Ceftazidime-Avibactam	1690	-	>128	78.6	<a href="#">[3]</a> <a href="#">[4]</a>
Ceftazidime-Avibactam (MBL-negative)	1380	-	2	99.0	<a href="#">[3]</a>
Ceftazidime-Avibactam	113	0.5	2	99.1	<a href="#">[5]</a>
Amikacin	113	4	32	83.2	<a href="#">[5]</a>
Meropenem-Vaborbactam	113	2	32	69.9	<a href="#">[5]</a>

Table 3: In Vitro Activity of Ceftazidime-Avibactam against NDM-Producing *Klebsiella pneumoniae*

Antimicrobial Agent	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility (%)	Reference
Ceftazidime-Avibactam	23	-	-	0	[6]
Ceftazidime-Avibactam + Aztreonam	-	-	-	Synergistic Activity	[7][8]

## Experimental Protocols

The majority of the cited studies utilized the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs) of ceftazidime-avibactam and comparator agents. This methodology is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### Broth Microdilution Method (Based on CLSI M07)

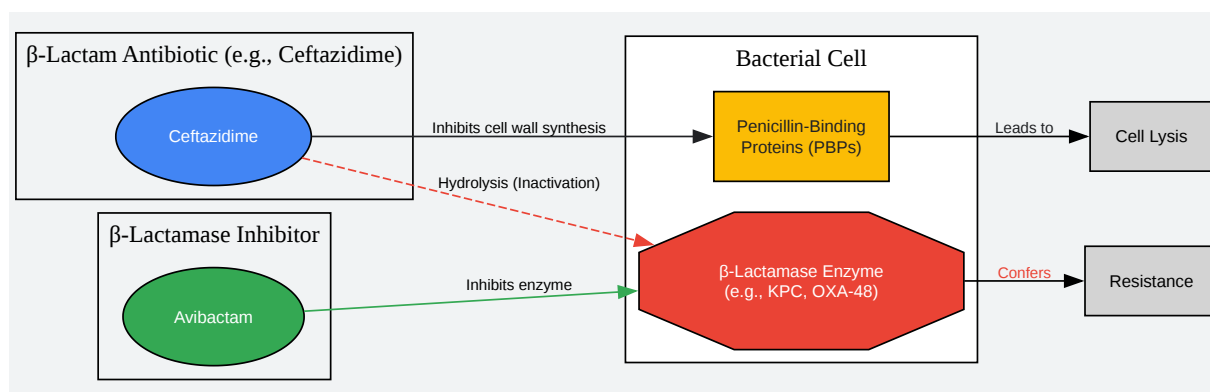
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.[9][10]

- **Inoculum Preparation:** A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of  $1.5 \times 10^8$  colony-forming units (CFU)/mL.
- **Serial Dilution:** The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. For ceftazidime-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 µg/mL.[11][12]
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Incubation:** The inoculated plates are incubated at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.

- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
- Quality Control: Standard quality control strains, such as *Escherichia coli* ATCC 25922 and *Klebsiella pneumoniae* ATCC 700603, are tested concurrently to ensure the accuracy and reproducibility of the results.<sup>[13][14]</sup>

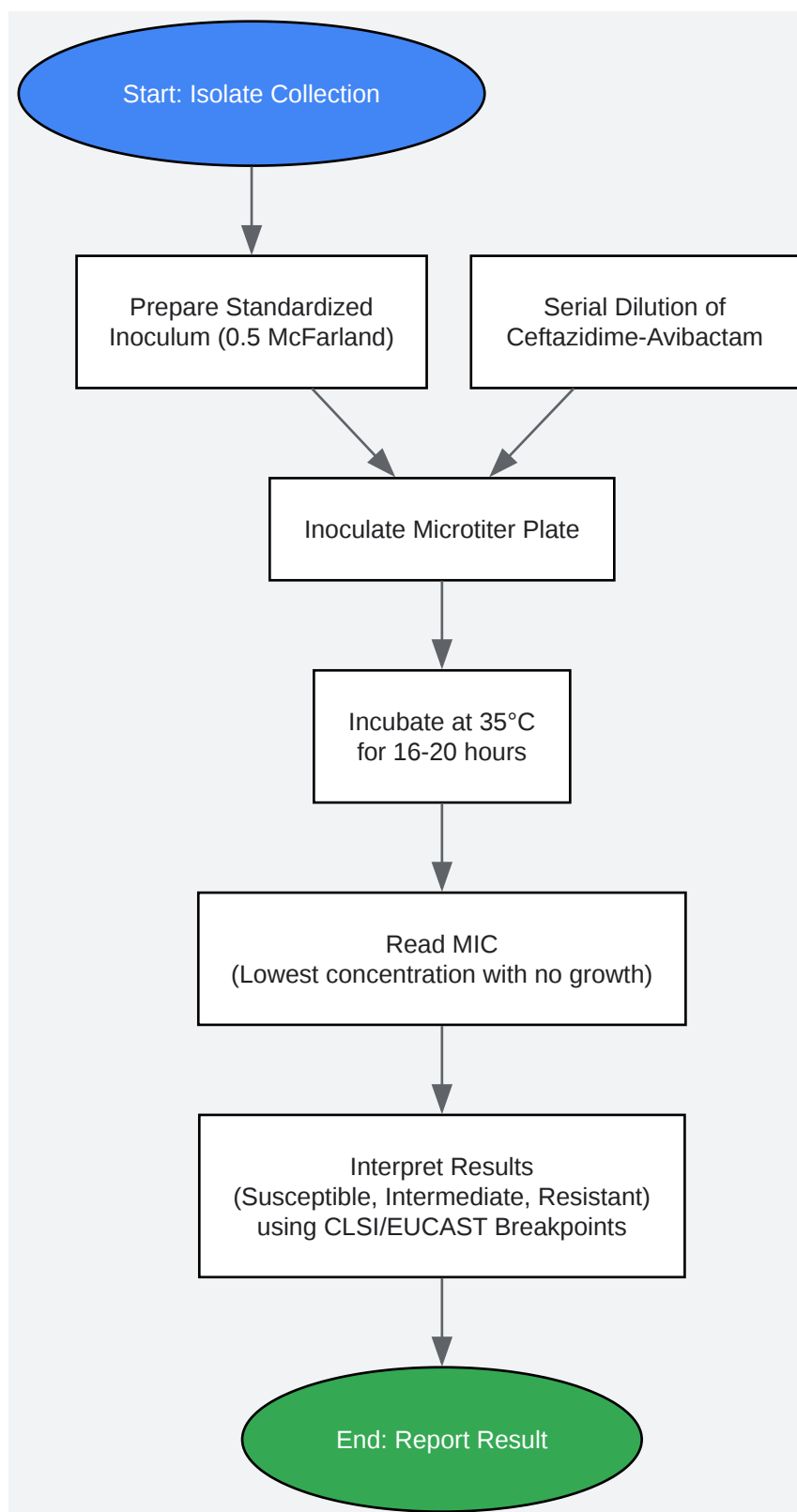
## Visualizing Resistance and Testing Workflows

The following diagrams illustrate the mechanisms of  $\beta$ -lactam resistance and the workflow for determining antimicrobial susceptibility.



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Caption: Mechanism of  $\beta$ -lactam resistance and the role of avibactam.



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Caption: Experimental workflow for MIC determination by broth microdilution.

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